BENGHE Foundational & Exploratory

Check Availability & Pricing

Metabolic Fate of D-Psicose in Mammalian
Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D-Psicose

Cat. No.: B196036

Introduction

D-Psicose (also known as D-Allulose) is a C-3 epimer of D-fructose, classified as a "rare
sugar” due to its limited presence in nature.[1][2] It is found in small quantities in agricultural
products like wheat and processed cane molasses.[3] With approximately 70% the sweetness
of sucrose but a caloric value near zero, D-Psicose has garnered significant interest as a
sugar substitute.[2][4][5] Its potential physiological benefits, including anti-hyperglycemic and
anti-hyperlipidemic effects, make it a subject of intense research for applications in functional
foods and pharmaceuticals.[6][7][8] This document provides a comprehensive technical
overview of the absorption, distribution, metabolism, and excretion (ADME) of D-Psicose in
mammalian systems, supported by quantitative data, detailed experimental protocols, and
pathway visualizations.

Absorption

Following oral administration, D-Psicose is readily absorbed from the small intestine into the
bloodstream.[6][9] Studies in rats indicate that approximately 70% of an ingested dose is
absorbed.[10][11] The absorption process allows D-Psicose to enter systemic circulation,
though it does not appear to be metabolized for energy.[10][12] Unlike glucose, ingestion of D-
Psicose does not lead to an increase in carbohydrate energy expenditure in humans.[12]
Some evidence suggests that D-Psicose may inhibit intestinal a-glucosidase enzymes
(sucrase and maltase), which could suppress the postprandial glycemic response from other
ingested carbohydrates.[5][13][14]
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Distribution

Once absorbed, D-Psicose is distributed throughout the body via the bloodstream. Animal
studies using radiolabeled D-Psicose have shown that it accumulates primarily in the liver and
kidneys.[6][9][15] Autoradiography performed on mice revealed high signals of 14C-labeled D-
Psicose in the liver, kidney, and bladder.[6][15] Notably, no significant accumulation has been
observed in the brain, suggesting it may not cross the blood-brain barrier.[6][9][15] After oral
administration in rats, the maximum blood concentration is typically observed around 60
minutes post-ingestion.[6][9]

Metabolism

A key characteristic of D-Psicose is that it is minimally metabolized in mammalian systems.[4]
[5][16] The human body lacks the necessary enzymes to utilize D-Psicose in metabolic
pathways for energy production.[4] This is supported by human studies showing that D-
Psicose provides virtually no energy and is largely excreted unchanged.[10][12]

While not directly metabolized, D-Psicose has been shown to influence metabolic processes:

o Lipid Metabolism: In rats, dietary D-Psicose has been found to lower serum insulin and
leptin levels, decrease the activity of hepatic lipogenic enzymes, and increase fatty acid
oxidation.[17]

» Carbohydrate Metabolism: It acts as a weak inhibitor of intestinal enzymes like a-
glucosidase, a-amylase, maltase, and sucrase, which can reduce the metabolism of starches
and disaccharides.[5][14]

The portion of D-Psicose that is not absorbed in the small intestine passes to the large
intestine, where it can be fermented by gut microflora, leading to the production of short-chain
fatty acids (SCFAs).[1][18] However, its fermentability in the human large intestine is
considered low.[12]

EXxcretion

D-Psicose is rapidly eliminated from the body, primarily through urinary excretion.[1][6][9] In
humans, approximately 70% of an ingested dose is excreted in the urine.[10][12] Studies in
rats show a similar pattern, with a significant portion of both orally and intravenously
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administered D-Psicose being cleared via urine within hours.[6][9] After oral administration in
rats, about 33% of the dose is excreted in the urine within two hours.[6][15] Following
intravenous administration, the blood concentration decreases with a half-life of approximately
57 minutes, and nearly 50% is excreted in the urine within one hour.[6][9][15] Fecal excretion
accounts for a smaller portion of the administered dose.[1] Within seven days of a single oral
dose, less than 1% of the D-Psicose remains in the body.[6][9][15]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic data for D-Psicose from
mammalian studies.

Table 1: Pharmacokinetic Parameters of D-Psicose in Wistar Rats

L . Intravenous
Oral Administration . . L
Parameter Administration (100 Citation
(100 mgl/kg)

mg/kg)

Tmax (Time to Peak .

60 minutes N/A [6][9]
Blood Conc.)
Cmax (Peak Blood

48.5 + 15.6 pg/g N/A [6]9]
Conc.)
Blood Half-life (t¥2) N/A 57 minutes [6][9]
Urinary Excretion (at 1
) ~20% of dose ~50% of dose [6]119]

r

Urinary Excretion (at 2

~33% of dose N/A [6][9]

hrs)

| Fecal Excretion (at 24 hrs) | 8-13% of dose | N/A |[1] |

Table 2: Cumulative Urinary Excretion of D-Psicose in Healthy Humans (48 hours post-
ingestion)
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Ingested Dose (g/kg Body Mean Urinary Excretion (%

. Citation
Weight) of dose)
0.08 g/kg ~70% [12]
0.17 g/kg ~70% [12]

| 0.34 g/kg | ~70% |[12] |

Table 3: Tissue Distribution of 1*C-labeled D-Psicose in Wistar Rats after a Single Oral Dose
(100 mg/kg)

Time Post-

Administration Blood (ugl/g) Liver (pglg) Kidney (pg/g) Citation
10 minutes 11.3+*6.4 41.4 + 28.7 74.0 £ 54.5 [9]
30 minutes 41.8+16.2 126.3+45.0 287.0+217.8 [9]
60 minutes 48,5+ 15.6 200.0 + 86.3 395.3+147.1 [9]

| 120 minutes | 39.2 £ 9.5 | 127.5 + 32.6 | 168.1 + 34.9 |[9] |

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Rats using Radiolabeled D-Psicose This protocol is
based on the methodology described by Tsukamoto et al.[6][9][15]

o Synthesis of 1*C-D-Psicose: Radioactive D-Psicose is enzymatically synthesized from 14C-
D-Allose.

« Animal Model: Male Wistar rats are used for the study.
e Administration:

o Oral: A single dose of *C-D-Psicose (100 mg/kg body weight) dissolved in saline is

administered via gavage.
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o Intravenous: A single dose of 1*C-D-Psicose (100 mg/kg body weight) is injected into the
tail vein.

o Sample Collection:
o Blood: Blood samples are collected at 10, 30, 60, and 120 minutes post-administration.
o Urine: Urine is collected over specified time intervals (e.g., 0-1h, 1-2h).

o Organs: At the end of the time course, animals are euthanized, and organs (liver, kidney,
brain, spleen, etc.) are harvested.

e Sample Processing:
o Blood and liquid samples are mixed directly with a scintillation cocktail.
o Solid tissues are homogenized and solubilized before adding the scintillation cocktail.

» Quantification: The radioactivity in each sample is measured using a liquid scintillation
counter to determine the concentration of D-Psicose and its distribution.

Protocol 2: Analysis of D-Psicose Metabolism in Humans This protocol is based on the
methodology described by lida et al.[12]

o Subjects: Healthy adult volunteers participate in the study.
« Study Design: A randomized, single-blind study design is employed.

o Administration: Subjects ingest a test beverage containing a specific dose of D-Psicose
(e.q., 0.35 g/kg body weight).

o Metabolic Analysis (Indirect Calorimetry): Carbohydrate energy expenditure (CEE) is
measured using a ventilated hood system to assess if D-Psicose is metabolized for energy.
Measurements are taken before and for 3 hours after ingestion.

o Excretion Analysis:
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o Urine: Total urine is collected for 48 hours post-ingestion. The concentration of D-Psicose
is quantified to determine the urinary excretion rate.

o Breath: Breath hydrogen gas concentration is measured at intervals to assess
fermentation in the large intestine.

» Analytical Method: D-Psicose concentrations in urine are quantified using an appropriate
analytical method, such as high-performance liquid chromatography (HPLC) or capillary
electrophoresis.[19][20]
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Caption: Metabolic fate of orally ingested D-Psicose in mammals.
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Caption: Experimental workflow for a typical animal pharmacokinetic study.
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Caption: D-Psicose inhibits high glucose-induced MCP-1 expression via the p38-MAPK
pathway.[21]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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